molecular formula C8H10N4 B8714521 2-pyridin-2-yl-3,4-dihydropyrazol-5-amine

2-pyridin-2-yl-3,4-dihydropyrazol-5-amine

Cat. No.: B8714521
M. Wt: 162.19 g/mol
InChI Key: NMGKDNKYQPLFJQ-UHFFFAOYSA-N
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Description

2-pyridin-2-yl-3,4-dihydropyrazol-5-amine is a heterocyclic compound that contains both a pyrazoline and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-2-yl-3,4-dihydropyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridylhydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazoline ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-pyridin-2-yl-3,4-dihydropyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazoline ring.

    Substitution: The amino group and the pyridine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives, while substitution reactions can introduce various functional groups onto the pyrazoline or pyridine rings.

Scientific Research Applications

2-pyridin-2-yl-3,4-dihydropyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-pyridin-2-yl-3,4-dihydropyrazol-5-amine involves its interaction with various molecular targets. The compound can act as a ligand for metal ions, forming coordination complexes that exhibit unique chemical and physical properties. Additionally, its ability to undergo redox reactions makes it a potential candidate for modulating oxidative stress pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-aryl-1-(2-pyridyl)propene: This compound shares a similar pyridine ring but differs in the presence of a propene moiety instead of a pyrazoline ring.

    3-Amino-1,2,4,5-tetrazine: This compound contains a tetrazine ring, which is structurally different from the pyrazoline ring but shares the amino group functionality.

Uniqueness

2-pyridin-2-yl-3,4-dihydropyrazol-5-amine is unique due to its combination of a pyrazoline ring and a pyridine ring, which imparts distinct chemical reactivity and potential applications. Its ability to form coordination complexes and participate in various chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2-pyridin-2-yl-3,4-dihydropyrazol-5-amine

InChI

InChI=1S/C8H10N4/c9-7-4-6-12(11-7)8-3-1-2-5-10-8/h1-3,5H,4,6H2,(H2,9,11)

InChI Key

NMGKDNKYQPLFJQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1N)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Hydrazinopyridine (0.545 g) was added to a solution of sodium (50 mg; 0.43 atoms) in dry absolute ethanol (2 ml) in a nitrogen atmosphere. Acrylonitrile (0.265 g; 0.32 ml; 1 mol) was added dropwise and the resulting solution heated for 4 hours on the steam bath. The reaction mixture was cooled, giving some crystals, and treated with water (10 ml) to give a suspension of a solid. The solid was collected and washed with water. Recrystallisation from ethanol (ca. 5 ml) gave the title compound m.p. 168°-169.5°. Thin Layer Chromatography: On Al2O3 in CHCl3 gave a single spot Rf 0.18.
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0.545 g
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50 mg
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2 mL
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0.32 mL
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10 mL
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Synthesis routes and methods II

Procedure details

A 0.58 g. amount of sodium metal is dissolved in 150 ml. of absolute ethanol, then 14.0 g. of 2-hydrazinopyridine is added followed by 12.7 g. of betaethoxypropionitrile. The reaction mixture is refluxed on a steam bath for 16 hours, then the solvent is removed in vacuo. Water is added and the solid collected by filtration. The solid is recrystallized twice from acetone to give 5.55 g. of the product of the Example as tan colored crystals, m.p. 168.5°-171° C.
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